N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4,5-trimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2,4,5-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4S/c1-13-9-15(3)17(10-14(13)2)24(20,21)19-11-16-12-22-18(23-16)7-5-4-6-8-18/h9-10,16,19H,4-8,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSBXIBSGVIKES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2COC3(O2)CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4,5-trimethylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
- Molecular Formula : C16H30N2O3
- Molecular Weight : 298.421 g/mol
- IUPAC Name : N-[(8-tert-butyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]-N-propylnitrous amide
- SMILES Notation : CCCN(CC1COC2(CCC(CC2)C(C)(C)C)O1)N=O
The compound features a unique spiro structure that may contribute to its biological activity by influencing its interaction with biological targets.
The biological activity of this compound has been linked to its ability to interact with various receptors in the body. Notably, it has shown potential as a 5-HT1A receptor agonist , which is significant for its role in neuroprotection and analgesic effects .
Pharmacological Effects
Research indicates that derivatives of this compound exhibit various pharmacological effects:
- Anti-inflammatory : Demonstrated significant inhibition of inflammatory responses in animal models.
- Antibacterial : Exhibited notable antibacterial activity against several strains of bacteria.
- Neuroprotective : As a 5-HT1A receptor agonist, it may provide neuroprotective benefits in conditions such as anxiety and depression .
Case Study 1: Neuroprotective Effects
In a study evaluating the neuroprotective effects of the compound, it was administered to animal models subjected to stress-induced conditions. Results indicated a marked improvement in behavioral outcomes and reduced markers of neuroinflammation .
Case Study 2: Antibacterial Activity
Another investigation focused on the antibacterial properties of the compound. In vitro tests demonstrated effective inhibition of bacterial growth in cultures treated with varying concentrations of the compound. The results are summarized in Table 1.
| Concentration (µg/mL) | Zone of Inhibition (mm) |
|---|---|
| 10 | 12 |
| 25 | 20 |
| 50 | 30 |
This data suggests that this compound has significant antibacterial potential.
Synthesis Methods
The synthesis of this compound involves several steps:
- Formation of Spiro Compound : The initial step involves creating the spiro structure through cyclization reactions.
- Substitution Reactions : Subsequent reactions introduce the sulfonamide group and other substituents that enhance biological activity.
These methods leverage established organic synthesis techniques to produce compounds with desired pharmacological properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Sulfonamide Group
Nitro-Substituted Analogs
- N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzenesulfonamide (): Features a nitro group at the para position instead of trimethyl substitution.
Methoxy-Substituted Analogs
Core Spirocyclic Modifications
Functionalized Spiro Rings
- Ethyl (2R,3R,8R)-8-(((1S)-7-chloro-2,3-dihydro-1H-inden-1-yl)sulfonyl)-2,3-bis(hydroxymethyl)-1,4-dioxaspiro[4.5]dec-6-ene-7-carboxylate ():
Guanidine Derivatives
Physicochemical and Structural Properties
- NMR Data: N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine (9): 1H NMR (400 MHz, CDCl3) shows δ 6.54 (d, J = 8.4 Hz, 2H) for aromatic protons, δ 3.78 (s, 6H) for methoxy groups, and δ 2.7–3.1 (m, 4H) for spiro ring protons . S07: 1H NMR reveals allylic protons at δ 5.3–5.5 ppm and spiro ring protons at δ 3.8–4.1 ppm, indicating distinct electronic environments compared to sulfonamide analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
